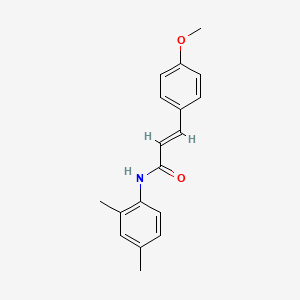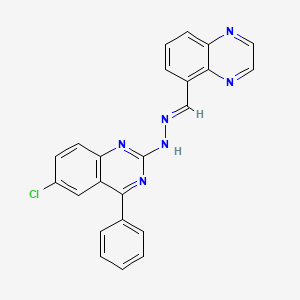
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and survival. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also inhibits the activation of AKT and ERK, two signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high yield, stability, and low toxicity. However, there are also some limitations associated with N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, including its limited solubility in water and its potential for oxidation.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One potential direction is to study the efficacy of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in combination with other anticancer agents for the treatment of cancer. Another potential direction is to investigate the potential of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the condensation reaction between 2,4-dimethylphenylhydrazine and 3-formyl-2-methylindole-1-acetic acid. This reaction is catalyzed by acetic anhydride and produces N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a yellow solid with a high yield.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide against different types of cancer cells, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to induce cell death and inhibit the proliferation of cancer cells through various mechanisms.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-18(14(2)10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYUMDPDAHPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)

![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)




![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
